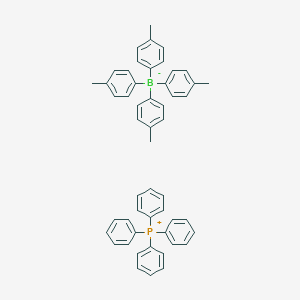

Tetraphenylphosphonium Tetra-p-tolylborate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related tetraphenylphosphonium compounds involves the reaction of sodium molybdate and potassium thiocyanate in an acidic medium, followed by cation exchange under phase transfer conditions, leading to the formation of tetraphenylphosphonium salts with notable efficiency and specificity (Arzoumanian, Lopez, & Agrifoglio, 1994). Such synthetic routes emphasize the importance of controlled conditions to achieve the desired tetraphenylphosphonium compounds.

Molecular Structure Analysis

The molecular structure of tetraphenylphosphonium compounds has been elucidated through X-ray diffraction studies, revealing detailed insights into their crystal and molecular geometry. For example, the structure of tetraphenylphosphonium π-cyclopentadienylbis-(1,2-dicyanoethylene-1,2-dithiolato)molybdenum shows a complex arrangement indicative of the sophisticated nature of these compounds (Churchill & Cooke, 1970).

Chemical Reactions and Properties

Tetraphenylphosphonium compounds participate in various chemical reactions, demonstrating their reactivity and functional utility in synthetic chemistry. The preparation and reactivity of tetraphenylphosphonium triiodotetrabromide showcase the compound's ability to engage in complex formation and exhibit unique chemical behavior (Minkwitz, Berkei, & Ludwig, 2001).

Physical Properties Analysis

The physical properties of tetraphenylphosphonium compounds are closely tied to their molecular structure, affecting their solubility, stability, and crystalline form. These properties are crucial for their application in various chemical processes and their handling in laboratory settings.

Chemical Properties Analysis

The chemical properties of tetraphenylphosphonium tetra-p-tolylborate, such as reactivity with other chemical entities, potential as a catalyst, and behavior under different chemical conditions, highlight its significance in chemical research. The ability of tetraphenylphosphonium salts to facilitate chemical reactions, such as in the synthesis of vinylphosphonate-linked oligonucleic acids, underlines their importance in synthetic chemistry and materials science (Abbas, Bertram, & Hayes, 2001).

Applications De Recherche Scientifique

Pharmacokinetics and Tumor Imaging : Tetraphenylphosphonium (TPP) has been studied for its potential in tumor imaging. The efflux transporter P-glycoprotein (P-gp) significantly influences the pharmacokinetics of TPP, affecting its distribution across the blood-brain barrier (BBB). This finding is crucial for optimizing the clinical application of TPP as an imaging agent in cancer (Swed et al., 2009).

Flame Retardancy : Tetraphenylphosphonium derivatives have been investigated for their use as flame retardants in cotton fabrics. The study of thermal decomposition of cotton fabric treated with these derivatives helps understand their mechanism of action, which is crucial for enhancing the safety of textiles (Nguyen et al., 2014).

Material Synthesis : Research on Tetraphenylphosphonium Bromide has led to improved synthesis methods for various compounds. These syntheses are critical for the development of materials with specific properties and applications in various fields of chemistry and material science (Affandi et al., 1987).

Biomedical Applications : Tetraphenylphosphonium cations have been studied in the context of bone targeting using bisphosphonate nanoparticles. These nanoparticles show potential for use in diagnostic and drug delivery systems targeted to bone disorders, indicating a significant application in the field of nanomedicine and targeted therapy (Rudnick-Glick et al., 2015).

Assembly of Molecular Arrays : Tetraphenylphosphonium cations have been utilized in the assembly of molecular arrays using p-sulfonatocalix[4]arene. These arrays, templated or induced by lanthanide ions, demonstrate the potential of Tetraphenylphosphonium in the field of supramolecular chemistry (Makha et al., 2004).

Safety And Hazards

Propriétés

IUPAC Name |

tetrakis(4-methylphenyl)boranuide;tetraphenylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28B.C24H20P/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28;1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h5-20H,1-4H3;1-20H/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYPBNFHFCEUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H48BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630289 | |

| Record name | Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

714.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraphenylphosphonium Tetra-p-tolylborate | |

CAS RN |

181259-35-8 | |

| Record name | Tetraphenylphosphanium tetrakis(4-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B63777.png)

![Imidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B63782.png)

![Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B63785.png)

![methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B63788.png)